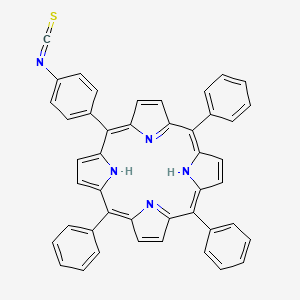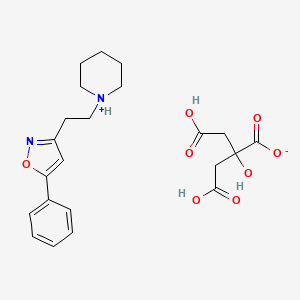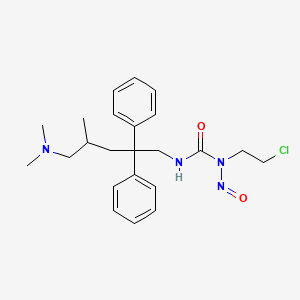
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is a synthetic organic compound with a complex structure. It is known for its vibrant color and is often used in various scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate typically involves multiple steps, starting from simpler organic compounds. The process often includes the following steps:
Formation of the phenoxazine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions.
Methylation and ethylation:
Formation of the perchlorate salt: The final step involves the reaction of the compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may play a role in its biological activity. The exact pathways and molecular targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-3-phenylcoumarin: Another compound with similar structural features but different functional groups.
7-Diethylamino-3-formylcoumarin: Shares the amino and ethyl groups but has a different core structure.
Uniqueness
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is unique due to its specific combination of functional groups and the phenoxazine core. This combination imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
84145-83-5 |
|---|---|
Molekularformel |
C15H16ClN3O5 |
Molekulargewicht |
353.76 g/mol |
IUPAC-Name |
(7-amino-2-methylphenoxazin-3-ylidene)-ethylazanium;perchlorate |
InChI |
InChI=1S/C15H15N3O.ClHO4/c1-3-17-12-8-15-13(6-9(12)2)18-11-5-4-10(16)7-14(11)19-15;2-1(3,4)5/h4-8H,3,16H2,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
SSZWKCDUVHDBAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



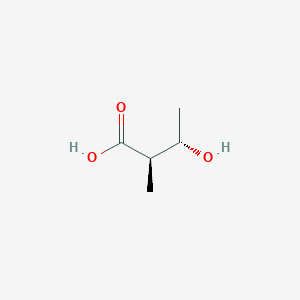

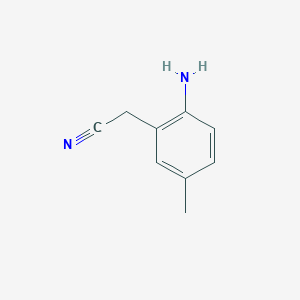


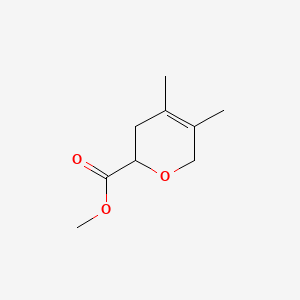
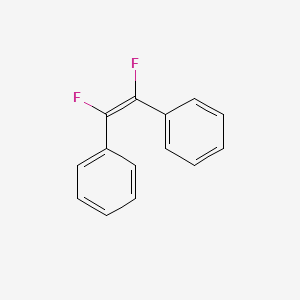
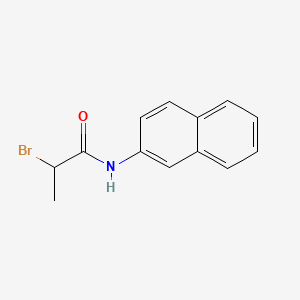
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
